molecular formula C18H25ClFNO3S B2438905 3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one CAS No. 1788676-85-6

3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one

Cat. No. B2438905
CAS RN: 1788676-85-6
M. Wt: 389.91
InChI Key: GKZBBZJXGBGNRG-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, commonly known as CFIP, is a chemical compound that has gained significant attention in scientific research. This compound is a synthetic analog of fentanyl, a potent opioid analgesic. CFIP has been shown to exhibit potent analgesic properties and has been studied for its potential use in pain management. In

Scientific Research Applications

Crystal Structure Analysis

The study of crystal forms of structurally similar compounds, such as paroxetine hydrochloride, reveals the importance of understanding the molecular and crystal structure for pharmaceutical applications. These analyses contribute to drug formulation and design by providing insights into the stability, solubility, and bioavailability of drug compounds (M. Yokota, H. Uekusa, Y. Ohashi, 1999).

Antitumor Activity

Research on pyrimidinyl pyrazole derivatives demonstrates the potential antitumor activity of compounds with similar structural features. The cytotoxic activity against tumor cell lines and the in vivo antitumor activity highlight the relevance of such compounds in developing new cancer therapies (H. Naito et al., 2005).

Antimalarial Agents

The synthesis and evaluation of aryl piperazine and pyrrolidine derivatives for their antiplasmodial activity against Plasmodium falciparum indicate the potential application of similar compounds in antimalarial drug discovery. The structure-activity relationship studies contribute to understanding how modifications in the molecular structure can enhance antimalarial efficacy (A. Mendoza et al., 2011).

Cancer Treatment via Aurora Kinase Inhibition

Compounds containing elements of the structure have been investigated for their potential to inhibit Aurora A kinase, suggesting applications in cancer treatment. The specificity and efficacy of these inhibitors can pave the way for targeted cancer therapies with fewer side effects (ロバート ヘンリー,ジェームズ, 2006).

Material Science and Polymer Chemistry

Research into novel ring-substituted cyanoacrylates for styrene copolymerization highlights the relevance of structurally related compounds in synthesizing materials with specific properties, such as enhanced durability or specialized applications in electronics and coatings (Christopher R. Savittieri et al., 2020).

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClFNO3S/c1-13(2)12-25(23,24)15-7-9-21(10-8-15)18(22)6-4-14-3-5-17(20)16(19)11-14/h3,5,11,13,15H,4,6-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZBBZJXGBGNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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